![molecular formula C28H33N7O2 B12392756 Osimertinib-13CD3](/img/structure/B12392756.png)
Osimertinib-13CD3
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Overview
Description
Osimertinib-13C,d3 is a labeled derivative of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is specifically designed for research purposes, incorporating stable isotopes of carbon-13 and deuterium. Osimertinib itself is known for its efficacy in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations, such as T790M, L858R, and exon 19 deletions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Osimertinib-13C,d3 involves the incorporation of carbon-13 and deuterium into the Osimertinib molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Osimertinib-13C,d3 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Osimertinib-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs. Substitution reactions can result in various substituted derivatives of Osimertinib-13C,d3 .
Scientific Research Applications
Osimertinib-13C,d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic and metabolic studies to understand the behavior of Osimertinib in biological systems.
Biology: Employed in studies to investigate the interaction of Osimertinib with cellular targets and pathways.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Osimertinib in treating NSCLC.
Industry: Applied in the development of new EGFR inhibitors and other targeted therapies .
Mechanism of Action
Osimertinib-13C,d3 exerts its effects by inhibiting the activity of mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions. It binds covalently to the ATP-binding site of the EGFR, preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another first-generation EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against EGFR mutations.
Dacomitinib: Another second-generation EGFR inhibitor with enhanced potency
Uniqueness of Osimertinib-13C,d3
Osimertinib-13C,d3 is unique due to its incorporation of stable isotopes, which makes it a valuable tool for research applications. Its ability to selectively inhibit mutant forms of EGFR while sparing wild-type EGFR reduces toxicity and enhances its therapeutic profile. This makes it a preferred choice for studying the pharmacokinetics, metabolism, and mechanism of action of Osimertinib .
Biological Activity
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target EGFR mutations, including T790M, which confer resistance to earlier TKIs. The compound Osimertinib-13CD3 represents a labeled variant of osimertinib, potentially used for pharmacokinetic studies and understanding its biological activity in clinical settings.
Osimertinib exerts its effects by irreversibly binding to the EGFR tyrosine kinase domain, inhibiting downstream signaling pathways that promote tumor growth and survival. This selective inhibition is particularly effective against tumors harboring the T790M mutation, as well as other sensitizing mutations such as L858R and exon 19 deletions.
Efficacy in Preclinical Models
In preclinical studies, osimertinib demonstrated significant tumor inhibition in models expressing double mutant EGFR (L858R/T790M). For instance, oral administration of osimertinib at a dose of 10 mg/kg resulted in an 85% reduction in EGFR phosphorylation in H1975 xenografts compared to controls. Sustained inhibition was observed over time, indicating its potential effectiveness in managing resistant NSCLC cases .
Case Study 1: Combination Therapy
A recent case report highlighted the efficacy of osimertinib when combined with bevacizumab for a patient with non-small cell lung cancer (NSCLC) harboring an uncommon EGFR exon 20 insertion mutation. The patient initially responded to osimertinib but experienced disease progression due to brain metastases. The addition of bevacizumab led to prolonged disease control, illustrating the potential for combination therapies involving osimertinib .
Case Study 2: Long-term Response
Another case documented a patient with advanced NSCLC who had previously failed treatment with gefitinib. Following the identification of the T790M mutation, the patient was switched to osimertinib, resulting in stable disease and significant control over brain metastases over a period exceeding four years .
Real-World Evidence
A real-world study assessed the outcomes of low-dose osimertinib in patients who had progressed on first- or second-generation TKIs. The study reported an overall response rate (ORR) of 77.3% and a median progression-free survival (PFS) of 10 months among patients treated with lower doses (20 mg and 40 mg once daily), suggesting that lower doses may maintain efficacy while reducing potential side effects .
CNS Activity and Blood-Brain Barrier Penetration
Osimertinib is notable for its ability to penetrate the blood-brain barrier (BBB), making it effective against brain metastases—a common complication in NSCLC. Preclinical models demonstrated that osimertinib achieved higher concentrations in the cerebrospinal fluid compared to other TKIs, leading to significant tumor regression in brain metastasis models . Clinical trials have corroborated these findings, showing improved outcomes for patients with CNS involvement .
Pharmacokinetics and Analytical Methods
Recent advancements in analytical techniques have enabled the precise measurement of osimertinib levels in biological samples. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for simultaneous determination of multiple TKIs, including osimertinib, facilitating pharmacokinetic studies that can guide treatment decisions .
Summary Table of Key Findings
Properties
Molecular Formula |
C28H33N7O2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-(trideuterio(113C)methyl)amino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i4+1D3 |
InChI Key |
DUYJMQONPNNFPI-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CCN(C)C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
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